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Compound of Interest

Compound Name: MTX115325

Cat. No.: B12387795

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published data on MTX115325, a clinical-
stage USP30 inhibitor, and other emerging alternatives in the same class. The information is
intended to offer an objective overview for researchers and professionals in the field of drug
development for neurodegenerative diseases, particularly Parkinson's disease.

Introduction to USP30 Inhibition

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that plays a critical
role in mitochondrial quality control.[1][2] Localized to the outer mitochondrial membrane,
USP30 counteracts the ubiquitination of mitochondrial proteins, a key signal for the removal of
damaged mitochondria through a process called mitophagy.[1][2] In neurodegenerative
diseases like Parkinson's, impaired mitophagy is implicated in the accumulation of
dysfunctional mitochondria and subsequent neuronal cell death.[3] By inhibiting USP30,
compounds like MTX115325 aim to enhance the clearance of damaged mitochondria, offering
a potential disease-modifying therapeutic strategy.[2][4][5][6]

Comparative Analysis of USP30 Inhibitors

MTX115325, developed by Mission Therapeutics, is a potent, selective, and brain-penetrant
USP30 inhibitor that has entered Phase 1 clinical trials.[7][8] This guide compares the available
preclinical data for MTX115325 with other published USP30 inhibitors.
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Table 1: In Vitro Potency and Cellular Activity of USP30
Inhibitors

Compound

Chemical
Class

Target

IC50 (in
vitro)

Cellular
EC50
(TOM20-Ub)

Key Cellular
Effects

MTX115325

N-cyano

pyrrolidine

USP30

12 nM[9]

32 nM[10][9]

Increases
TOM20
ubiquitination
and
mitophagy[9]
[11]

Compound
39

Benzosulpho

namide

USP30

~20 nM[12]

Not Reported

Enhances
mitophagy
and
pexophagy[1l
2][13]

FT385

Not specified

USP30

Not Reported

Not Reported

Promotes
mitophagy;
some off-
target effects
noted[1]

USP30Inh-1

Not specified

USP30

15-30 nM[1]

Not Reported

Good
selectivity at
1 uM, off-
target effects
at 10 uM[1]
[14]

S3 (15-
oxospiramilac

tone)

Diterpenoid

derivative

USP30

Not Reported

Not Reported

Induces
mitochondrial

elongation[1]

Table 2: Preclinical In Vivo Data for MTX115325
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Parameter Species Dosing Key Findings
) o 10 mg/kg (single
Oral Bioavailability Mouse 98%|9]
dose)
_ Brain partition
) 10 mg/kg (single o
CNS Penetration Mouse dose) coefficient (Kpu,u) of
ose
~0.4[9]
Prevents

Efficacy in PD Model

Mouse (AAV-A53T-
SNCA)

15 and 50 mg/kg
(twice daily for 10

weeks)

dopaminergic neuron
loss and preserves
striatal dopamine
levels[6][9]

Safety

Mouse

Up to 300 mg/kg/day

for two weeks

Well-tolerated with no
adverse effects

reported[3]

Signaling Pathway and Experimental Workflow
Mechanism of Action: USP30 Inhibition and Mitophagy

USP30 acts as a negative regulator of the PINK1/Parkin-mediated mitophagy pathway. The
following diagram illustrates how USP30 inhibition by molecules like MTX115325 can enhance

the clearance of damaged mitochondria.
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Caption: USP30 inhibition by MTX115325 promotes mitophagy.

Experimental Workflow: Assessing USP30 Inhibition in a
Parkinson's Disease Mouse Model

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a
USP30 inhibitor in a preclinical model of Parkinson's disease.
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Caption: Workflow for in vivo evaluation of a USP30 inhibitor.

Experimental Protocols
In Vitro USP30 Inhibition Assay (Fluorescence
Polarization)

o Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound
against USP30.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12387795?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

» Method: A fluorescence polarization-based assay is used to measure the deubiquitinating
activity of recombinant human USP30. A fluorescently labeled ubiquitin substrate is
incubated with USP30 in the presence of varying concentrations of the test compound (e.g.,
MTX115325). The enzymatic reaction is monitored by the change in fluorescence
polarization. The IC50 value is calculated from the dose-response curve.

Cellular TOM20 Ubiquitination Assay

e Objective: To measure the ability of a compound to increase the ubiquitination of the USP30
substrate TOM20 in a cellular context.

e Method: A human cell line, such as HeLa or SH-SY5Y, is treated with different concentrations
of the USP30 inhibitor for a specified duration.[9][11] To enhance the signal, cells may be
challenged with mitochondrial toxins like antimycin A and oligomycin A.[11] Following
treatment, cells are lysed, and protein extracts are subjected to Western blotting using
antibodies against TOM20 and ubiquitin. The ratio of ubiquitinated TOMZ20 to total TOM20 is
quantified to determine the EC50 value.

AAV-A53T-SNCA Mouse Model of Parkinson's Disease

o Objective: To evaluate the neuroprotective effects of a USP30 inhibitor in an in vivo model of
a-synucleinopathy.

e Method: An adeno-associated virus (AAV) expressing the human A53T mutant form of a-
synuclein (AAV-A53T-SNCA) is unilaterally injected into the substantia nigra of mice.[6] This
leads to the progressive loss of dopaminergic neurons and motor deficits, mimicking key
features of Parkinson's disease. Following the injection, mice are treated with the test
compound (e.g., MTX115325) or vehicle for a defined period.[6] Efficacy is assessed through
behavioral tests, immunohistochemical analysis of dopaminergic neuron survival, and
measurement of striatal dopamine levels.[5]

Conclusion

The available data suggest that MTX115325 is a potent and selective USP30 inhibitor with
promising preclinical efficacy in a mouse model of Parkinson's disease. Its good oral
bioavailability and CNS penetration support its ongoing clinical development.[9] While direct
comparative studies are limited, other USP30 inhibitors from different chemical classes have
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also demonstrated in vitro and cellular activity, validating USP30 as a therapeutic target.
Further research and clinical trial data will be crucial to fully elucidate the therapeutic potential
of MTX115325 and other USP30 inhibitors for the treatment of neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to MTX115325 and Other USP30
Inhibitors for Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387795#reproducibility-of-published-data-on-
mtx115325]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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